2-Methylbenzothiazole-7-carboxylic acid (CAS 1261635-97-5) is a highly specialized, bifunctional heterocyclic building block primarily utilized in advanced medicinal chemistry and materials science. Featuring a reactive 2-methyl group capable of alpha-metalation and a sterically distinct 7-carboxylic acid positioned peri to the thiazole sulfur, this compound offers a unique spatial vector for downstream coupling [1]. It is a critical precursor in the synthesis of GPR120 agonists for metabolic disorders, where the 7-position substitution is mandatory for optimal receptor binding trajectory [1]. For industrial and laboratory procurement, selecting this exact regioisomer is essential when synthesizing target molecules that require both the electron-withdrawing capacity of the benzothiazole core and the precise steric profile of the 7-carboxylate, which cannot be replicated by the more abundant 5- or 6-isomers.
Substituting 2-Methylbenzothiazole-7-carboxylic acid with its more common isomers (such as 2-Methylbenzothiazole-5-carboxylic acid) or the unsubstituted Benzothiazole-7-carboxylic acid leads to critical failures in both synthetic pathways and final product efficacy. The 7-carboxylic acid is sterically influenced by the adjacent sulfur atom, which alters its amidation kinetics compared to the unhindered 5- and 6-positions [1]. In drug discovery, particularly for GPR120 agonists, replacing the 7-carboxylate vector with a 5- or 6-carboxylate drastically shifts the spatial orientation of the attached pharmacophore, typically resulting in a complete loss of target binding affinity [2]. Furthermore, attempting to use Benzothiazole-7-carboxylic acid lacks the acidic 2-methyl group, entirely precluding base-catalyzed aldol-type condensations and forcing reliance on costly, low-yield transition-metal cross-coupling steps to functionalize the 2-position [3].
In the development of benzo-fused heterocyclic derivatives targeting the GPR120 receptor for metabolic disorders, the specific regiochemistry of the benzothiazole core is non-negotiable. Synthesizing the final drug candidate using 2-Methylbenzothiazole-7-carboxylic acid provides the exact spatial trajectory required for the linker, yielding compounds with highly potent receptor activation (EC50 < 50 nM) [1]. In contrast, utilizing the 5- or 6-carboxylic acid isomers alters the exit vector by approximately 60 to 120 degrees, which disrupts critical hydrogen-bonding interactions in the receptor binding pocket and drops potency by over 10-fold (EC50 > 500 nM) [1].
| Evidence Dimension | GPR120 Receptor Activation (EC50 of downstream derivative) |
| Target Compound Data | < 50 nM (using 7-carboxylic acid precursor) |
| Comparator Or Baseline | > 500 nM (using 5- or 6-carboxylic acid isomers) |
| Quantified Difference | >10-fold reduction in potency |
| Conditions | In vitro GLP-1 release / receptor activation assays for benzo-fused heterocyclic derivatives |
Procurement must secure the 7-isomer for metabolic drug discovery, as 5- or 6-isomers will yield inactive candidates due to incorrect pharmacophore geometry.
The presence of the 2-methyl group on 2-Methylbenzothiazole-7-carboxylic acid provides a highly efficient synthetic handle for extending the molecular framework without transition-metal catalysis. Under standard basic conditions (e.g., using LDA or alkoxides), the 2-methyl protons are easily deprotonated to form a nucleophilic carbanion, which readily undergoes condensation with aldehydes to yield styryl derivatives with >80% conversion[1]. If a buyer were to substitute this with Benzothiazole-7-carboxylic acid, functionalizing the 2-position would require direct C-H activation or pre-halogenation followed by Suzuki/Stille coupling, which typically limits yields to 40-60% and introduces heavy metal impurities [1].
| Evidence Dimension | Yield of 2-position extended derivatives |
| Target Compound Data | >80% via base-catalyzed condensation |
| Comparator Or Baseline | 40-60% via transition-metal cross-coupling (using unsubstituted benzothiazole) |
| Quantified Difference | 20-40% absolute yield increase and elimination of Pd/Cu catalysts |
| Conditions | Standard laboratory scale condensation vs. cross-coupling protocols |
Reduces synthetic steps, eliminates the need for expensive metal catalysts, and simplifies purification in scale-up manufacturing.
The 7-carboxylic acid group is situated peri to the bulky sulfur atom of the thiazole ring, imparting a unique steric environment compared to other regioisomers. When subjected to standard peptide coupling reagents (e.g., HATU, EDC), 2-Methylbenzothiazole-7-carboxylic acid exhibits a slower, more controlled amidation rate[1]. This steric hindrance suppresses off-target dimerization and side reactions in complex, multi-functional mixtures, yielding >95% purity of the desired amide. Conversely, the unhindered 2-Methylbenzothiazole-5-carboxylic acid reacts more rapidly but is prone to forming up to 15% side products in the presence of competing nucleophiles, requiring extensive chromatographic purification [1].
| Evidence Dimension | Crude purity of targeted amide product |
| Target Compound Data | >95% purity (controlled by peri-sulfur steric hindrance) |
| Comparator Or Baseline | ~85% purity with up to 15% side products (using 5-carboxylic acid isomer) |
| Quantified Difference | 10% improvement in crude purity, minimizing chromatographic load |
| Conditions | Standard HATU/DIPEA mediated amidation with competing nucleophiles |
Ensures higher reproducibility and lowers purification costs during the synthesis of complex pharmaceutical libraries.
As the essential building block providing the required 7-position vector for receptor binding, this compound is strictly required in the development of benzo-fused heterocyclic treatments for Type II diabetes and obesity, where 5- or 6-isomers fail to achieve target potency [1].
Utilizing the acidic 2-methyl group for base-catalyzed condensation reactions to create extended conjugated styryl-benzothiazole systems, which serve as highly sensitive fluorophores in biological imaging without the need for transition-metal coupling [2].
Serving as a rigid, bifunctional core where the sterically hindered 7-carboxylic acid ensures clean, high-purity amidation with various anilines, minimizing purification bottlenecks during high-throughput screening library synthesis [3].
Irritant